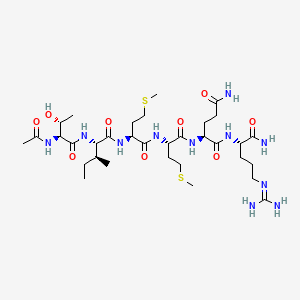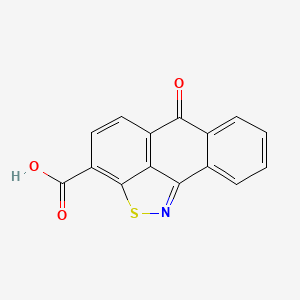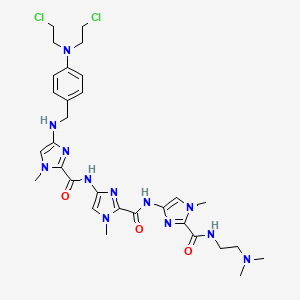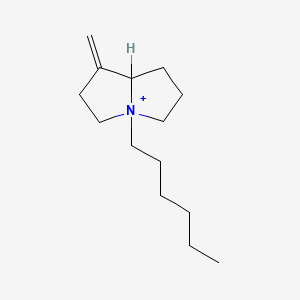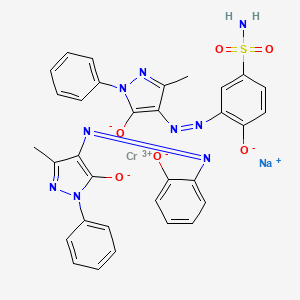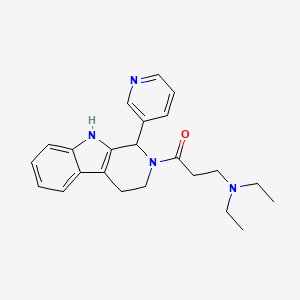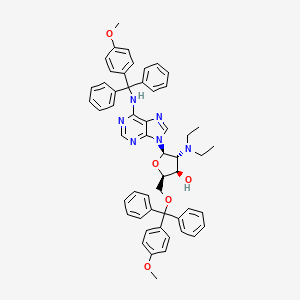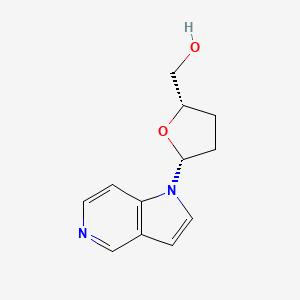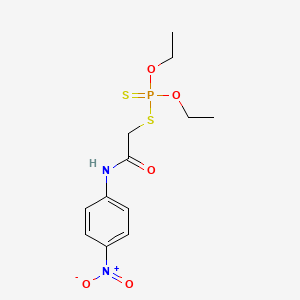
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4'-nitroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphorodithioate and nitroacetanilide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide typically involves the reaction of phosphorodithioic acid, O,O-diethyl ester with 2-mercapto-4’-nitroacetanilide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl phosphorodithioate and 2-mercapto-4’-nitroacetanilide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorodithioates.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide has several scientific research applications:
Agriculture: It is used as a pesticide due to its ability to inhibit certain enzymes in pests.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide involves its interaction with specific molecular targets. In agricultural applications, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in pests. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target organisms. In pharmaceutical applications, the compound may interact with other enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound lacks the nitroacetanilide moiety, making it less versatile in certain applications.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a different ester group, which may affect its reactivity and applications.
Dimethoate: Another organophosphorus compound used as an insecticide, but with a different mechanism of action and target specificity.
The uniqueness of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide lies in its combined phosphorodithioate and nitroacetanilide structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6096-16-8 |
|---|---|
Fórmula molecular |
C12H17N2O5PS2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-diethoxyphosphinothioylsulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H17N2O5PS2/c1-3-18-20(21,19-4-2)22-9-12(15)13-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3,(H,13,15) |
Clave InChI |
SNWBUAHQUWURFW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



